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Compound Name:
(3-Amino-4-hydroxyphenyl)acetic

acid

Cat. No.: B130158 Get Quote

An In-depth Technical Guide on (3-Amino-4-
hydroxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
(3-Amino-4-hydroxyphenyl)acetic acid, a molecule of significant interest in medicinal

chemistry, presents a unique combination of structural features that lend themselves to a

variety of potential applications. This technical guide provides a comprehensive overview of its

chemical and physical properties, detailed experimental protocols for its analysis, and an

exploration of its biological significance. The information is curated to support researchers and

drug development professionals in their endeavors to unlock the full potential of this compound.

Chemical and Physical Properties
(3-Amino-4-hydroxyphenyl)acetic acid, with the chemical formula C₈H₉NO₃, is a substituted

aromatic amino acid. Its structure consists of a phenyl ring functionalized with a hydroxyl group,

an amino group, and an acetic acid moiety. These functional groups are key to its chemical

reactivity and physical characteristics.
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IUPAC Name: 2-(3-amino-4-hydroxyphenyl)acetic acid[1]

CAS Number: 38196-08-6[1][2]

Molecular Formula: C₈H₉NO₃[1][2]

Molecular Weight: 167.16 g/mol [1][2]

Canonical SMILES: C1=CC(=C(C=C1CC(=O)O)N)O[1]

InChI Key: AOZKIUFHHMUPGU-UHFFFAOYSA-N[1]

Physicochemical Data
A summary of the key physicochemical properties of (3-Amino-4-hydroxyphenyl)acetic acid
is presented in Table 1. It is important to note that while some experimental data is available for

related compounds, specific experimental values for the target compound are limited.

Therefore, some of the data presented are predicted values and should be considered with this

in mind.

Property Value Source

Melting Point Not available (n/a) [3][4]

Boiling Point Not available (n/a) [3][4]

Solubility
Water: Predicted to be soluble.

DMSO: Soluble.
General chemical knowledge

pKa (acidic) Predicted ~4 (Carboxylic acid)
Predicted based on similar

structures

pKa (basic)
Predicted ~5 (Amino group),

~10 (Phenolic hydroxyl)

Predicted based on similar

structures

Note: The lack of a definitive experimental melting point from multiple sources suggests that

the compound may decompose upon heating. Solubility is predicted based on the presence of

polar functional groups. The pKa values are estimations based on the functional groups
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present and values for similar molecules. Experimental determination of these properties is

highly recommended for any quantitative studies.

Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of (3-
Amino-4-hydroxyphenyl)acetic acid. While experimental spectra for this specific molecule

are not readily available in public databases, the expected spectral features can be predicted

based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methylene protons of the acetic acid group, and the exchangeable protons of

the amino, hydroxyl, and carboxylic acid groups. The aromatic region will likely display a

complex splitting pattern due to the substitution on the phenyl ring.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic

carbons, the carbonyl carbon of the carboxylic acid, and the methylene carbon. The chemical

shifts will be influenced by the electron-donating and electron-withdrawing effects of the

substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various

functional groups present in the molecule:

O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹

N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹

C=O stretch (carboxylic acid): Strong, broad band around 1700-1725 cm⁻¹

C-O stretch (phenol and carboxylic acid): Bands in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹

regions, respectively.

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern

of the molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at

m/z 168.17. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z

166.15.

Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of (3-
Amino-4-hydroxyphenyl)acetic acid. The following sections provide generalized procedures

based on established chemical principles and methods for similar compounds.

Synthesis of (3-Amino-4-hydroxyphenyl)acetic acid
A potential synthetic route to (3-Amino-4-hydroxyphenyl)acetic acid can be adapted from the

synthesis of the related compound, 3-amino-4-hydroxybenzoic acid. This multi-step synthesis

involves nitration followed by reduction.

Workflow for a Potential Synthesis:

4-Hydroxyphenylacetic acid Nitration
(e.g., HNO3/H2SO4)

Reduction
(e.g., SnCl2/HCl or H2/Pd-C) (3-Amino-4-hydroxyphenyl)acetic acid

Click to download full resolution via product page

Caption: A potential synthetic pathway for (3-Amino-4-hydroxyphenyl)acetic acid.

Detailed Protocol (Hypothetical):

Nitration of 4-Hydroxyphenylacetic acid:

Dissolve 4-hydroxyphenylacetic acid in a suitable solvent (e.g., glacial acetic acid).

Cool the solution in an ice bath.

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)

dropwise while maintaining the low temperature.
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Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into ice water to precipitate the nitrated

product (4-hydroxy-3-nitrophenylacetic acid).

Filter, wash with cold water, and dry the product.

Reduction of 4-Hydroxy-3-nitrophenylacetic acid:

Suspend the nitrated product in a suitable solvent (e.g., ethanol or acetic acid).

Add a reducing agent. A common method is the use of tin(II) chloride in concentrated

hydrochloric acid.[5] Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a

palladium on carbon catalyst) can be employed.[6]

If using SnCl₂/HCl, heat the reaction mixture to reflux and monitor by TLC.[5]

After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium

hydroxide solution) to precipitate the crude product.

Filter the crude product, wash with water, and purify by recrystallization or column

chromatography.

Antioxidant Activity Assessment: DPPH Radical
Scavenging Assay
The antioxidant potential of (3-Amino-4-hydroxyphenyl)acetic acid can be evaluated using

the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][8]

Experimental Workflow:

DPPH Solution
(Purple)

Incubation
(Dark, Room Temp)

(3-Amino-4-hydroxyphenyl)acetic acid

Spectrophotometric
Measurement (517 nm)

Reduced DPPH
(Yellow/Colorless)
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Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

Reagent Preparation:

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark

container.[7]

Prepare a series of dilutions of (3-Amino-4-hydroxyphenyl)acetic acid in a suitable

solvent (e.g., methanol, ethanol, or DMSO).

Prepare a positive control solution (e.g., ascorbic acid or Trolox) at similar concentrations.

Assay Procedure:

In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions.

Add an equal volume of the DPPH working solution to each well.

Include a blank (solvent only) and a control (solvent with DPPH).

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[7]

Data Analysis:

Measure the absorbance of each well at 517 nm using a spectrophotometer.[7]

Calculate the percentage of radical scavenging activity using the formula: % Inhibition =

[(Abs_control - Abs_sample) / Abs_control] x 100

Determine the IC₅₀ value, which is the concentration of the compound that scavenges

50% of the DPPH radicals.

Tyrosinase Inhibition Assay
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The potential of (3-Amino-4-hydroxyphenyl)acetic acid to inhibit tyrosinase, a key enzyme in

melanin synthesis, can be assessed spectrophotometrically.[9][10]

Experimental Workflow:

Tyrosinase

Enzymatic Reaction(3-Amino-4-hydroxyphenyl)acetic acid

L-DOPA

Spectrophotometric
Measurement (475-492 nm)

Dopachrome
(Colored Product)

Click to download full resolution via product page

Caption: Workflow for the tyrosinase inhibition assay.

Detailed Protocol:

Reagent Preparation:

Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).

Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

Prepare a stock solution of L-DOPA (substrate) in the phosphate buffer. This should be

made fresh.[9]

Prepare a series of dilutions of (3-Amino-4-hydroxyphenyl)acetic acid in a suitable

solvent.

Prepare a positive control solution (e.g., kojic acid).[9]

Assay Procedure:

In a 96-well plate, add the test compound dilutions, buffer, and tyrosinase solution.
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Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature

(e.g., 37°C).[10]

Initiate the reaction by adding the L-DOPA solution to all wells.

Monitor the change in absorbance at 475-492 nm over time using a plate reader.[9]

Data Analysis:

Calculate the rate of reaction for each concentration of the inhibitor.

Determine the percentage of tyrosinase inhibition relative to the control (no inhibitor).

Calculate the IC₅₀ value for the compound.

Biological Activity and Potential Applications
While direct studies on the biological activity of (3-Amino-4-hydroxyphenyl)acetic acid are

limited, the structural motifs present in the molecule suggest several areas of potential interest

for drug development and research.

Antioxidant and Anti-inflammatory Potential
The phenolic hydroxyl group is a well-known feature of many antioxidant compounds. It can

donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.[11]

Derivatives of hydroxyphenylacetic acid have demonstrated antioxidant and anti-inflammatory

properties, suggesting that (3-Amino-4-hydroxyphenyl)acetic acid may also possess such

activities.[8][12] Further investigation into its ability to modulate inflammatory pathways is

warranted.

Enzyme Inhibition
The structural similarity of (3-Amino-4-hydroxyphenyl)acetic acid to tyrosine suggests that it

could be an inhibitor of enzymes that utilize tyrosine as a substrate. One such enzyme is

tyrosinase, which is involved in melanin production. Inhibition of tyrosinase is a key strategy in

the development of skin-lightening agents and treatments for hyperpigmentation.[10]

Precursor for Bioactive Molecules
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(3-Amino-4-hydroxyphenyl)acetic acid can serve as a valuable building block for the

synthesis of more complex molecules with desired biological activities. The presence of three

reactive functional groups—amino, hydroxyl, and carboxylic acid—allows for a wide range of

chemical modifications to create libraries of novel compounds for drug discovery screening.

Conclusion
(3-Amino-4-hydroxyphenyl)acetic acid is a compound with significant potential in the fields of

medicinal chemistry and drug development. This technical guide has summarized its known

chemical and physical properties and provided detailed, albeit generalized, experimental

protocols for its synthesis and analysis. The lack of extensive experimental data in the public

domain highlights the need for further research to fully characterize this molecule. Its potential

as an antioxidant, enzyme inhibitor, and a versatile synthetic precursor makes it a promising

candidate for future investigations. The methodologies and data presented herein provide a

solid foundation for researchers to build upon in their exploration of (3-Amino-4-
hydroxyphenyl)acetic acid and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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